![molecular formula C14H19NO4 B130157 3-Prenyl-beta-hydroxytyrosine CAS No. 151928-40-4](/img/structure/B130157.png)
3-Prenyl-beta-hydroxytyrosine
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Description
3-Prenyl-beta-hydroxytyrosine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
3-Prenyl-beta-hydroxytyrosine has been studied for its role in synthesizing novel compounds with biomedical significance. Research indicates that this compound can serve as a chiral building block in asymmetric synthesis, facilitating the development of anti-infective and anti-cancer agents. For instance, its derivatives have been explored for their ability to inhibit HIV reverse transcriptase and other pathogenic targets .
Table 1: Potential Targets and Activities of this compound Derivatives
Target | Activity | Reference |
---|---|---|
HIV Reverse Transcriptase | Antiviral activity | |
Chitin Synthase | Antifungal activity | |
Proteasome | Anti-cancer activity |
Cancer Research
Recent studies have highlighted the potential of this compound in cancer therapy, particularly its ability to sensitize cancer cells to apoptosis. For example, it has been shown to enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) in inducing apoptosis in resistant cancer cell lines such as AGS cells. This sensitization is attributed to the inhibition of protein kinase C and the promotion of ubiquitination of XIAP (X-linked inhibitor of apoptosis protein), leading to its degradation .
Case Study: TRAIL Sensitization
- Objective : To evaluate the effect of this compound on TRAIL-induced apoptosis.
- Method : AGS cells were treated with varying concentrations of this compound combined with TRAIL.
- Results : The combination treatment significantly reduced cell viability compared to TRAIL alone, indicating a synergistic effect .
Antimicrobial Properties
In addition to its anticancer properties, this compound exhibits antimicrobial activities. It has been isolated from various fungal sources and shown to possess antibacterial properties against gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
Biosynthetic Pathways
Understanding the biosynthesis of this compound is crucial for its application in drug development. Research has identified key enzymes involved in its formation, such as cytochrome P450s, which play a role in the hydroxylation processes necessary for producing bioactive compounds from simple precursors .
Properties
CAS No. |
151928-40-4 |
---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-8(2)3-4-9-7-10(5-6-11(9)16)13(17)12(15)14(18)19/h3,5-7,12-13,16-17H,4,15H2,1-2H3,(H,18,19)/t12-,13?/m0/s1 |
InChI Key |
KTMOYLSEGZRFNV-UEWDXFNNSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C([C@@H](C(=O)O)N)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O)C |
Synonyms |
3-prenyl-beta-hydroxytyrosine |
Origin of Product |
United States |
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